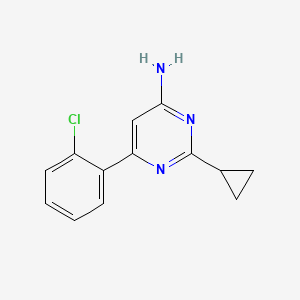

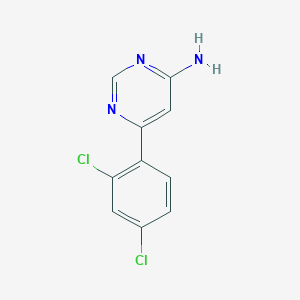

![molecular formula C7H11N3O B1464753 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine CAS No. 1239759-07-9](/img/structure/B1464753.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine

Overview

Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine , also known by its chemical formula C₈H₉N₃O , is a heterocyclic organic compound. Its structure combines a pyrazole ring, an oxazine ring, and an amine functional group. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.

Molecular Structure Analysis

The molecular structure of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine consists of the following components:

- A pyrazole ring (5-membered ring containing two nitrogen atoms and three carbon atoms).

- An oxazine ring (6-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms).

- An amine group (NH₂) attached to the oxazine ring.

Chemical Reactions Analysis

The compound’s reactivity likely involves interactions with other molecules, such as nucleophiles or electrophiles. Investigating its reactions with various reagents could provide insights into its chemical behavior.

Physical And Chemical Properties Analysis

- Physical Properties :

- Molecular Weight : Approximately 154.17 g/mol.

- Appearance : The compound may exist as a yellow oil.

- Solubility : Solubility in various solvents would impact its formulation and delivery.

- Chemical Properties :

- NMR Spectra : The ^1H NMR spectrum reveals characteristic peaks corresponding to different protons in the molecule.

- 13C NMR Spectrum : Peaks at specific chemical shifts indicate the presence of carbon atoms in different environments.

Scientific Research Applications

Synthetic Methods and Derivatives

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine has been a subject of interest in various synthetic approaches and derivative formations. One method involves the synthesis of 3-(4,5-dihydro-1H-pyrazol-1-ylmethyl)oxazolidines and 3-(4,5-dihydro-1H-pyrazol-1-ylmethyl)perhydro-1,3-oxazines by reacting α-amino alcohols and 3-aminopropan-1-ol with formaldehyde and 4,5-dihydro-1H-pyrazoles, showcasing the compound's versatility in forming diverse chemical structures (Kukharev et al., 2007). Similarly, the regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines from commercially available pyrazoles indicates a structured approach to crafting specific derivatives of the compound, highlighting its adaptability in chemical synthesis (Lindsay-Scott & Rivlin-Derrick, 2019).

Chemical Transformations and Biological Activity

The chemical reactivity of similar compounds provides insights into the potential applications of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various amines, suggesting a route for further functionalization and exploration of the compound's biological activities (Eleev et al., 2015). The synthesis of 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives through an intramolecular etherification process also indicates the compound's capacity to form structurally intricate derivatives, which may have significant implications in drug design and pharmacological research (Abonía et al., 2010).

Applications in Medicinal Chemistry

Compounds structurally similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine have shown potential in medicinal chemistry. For example, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives are identified as inhibitors of PDE-4 isozymes, particularly with affinity for the PDE-4B isoform, suggesting potential therapeutic applications in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017). This highlights the significance of the compound's derivatives in the development of new pharmacological agents.

Future Directions

- Biological Evaluation : Investigate its activity against specific biological targets (e.g., enzymes, receptors) to understand its potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Explore modifications to the compound’s structure to enhance its efficacy, selectivity, and safety profile.

- Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion properties.

- Formulation Development : Design suitable formulations for administration (e.g., oral, injectable).

- Clinical Trials : If promising, move toward preclinical and clinical studies.

properties

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMWFYWOSLWJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)CN)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

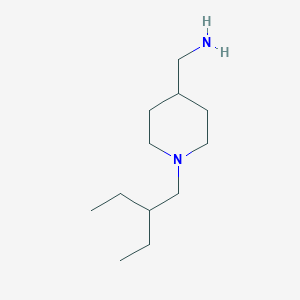

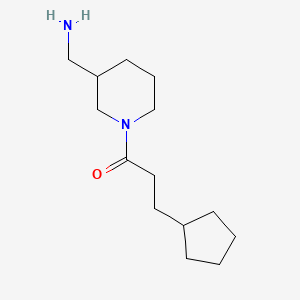

![[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464672.png)

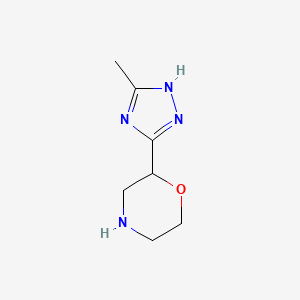

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)

![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)

![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464689.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)

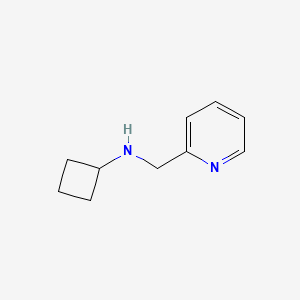

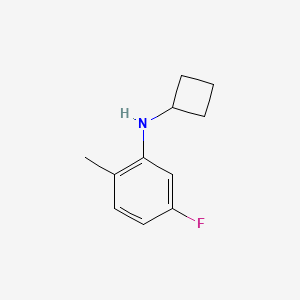

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)